molecular formula C26H24O2P2 B1616410 2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide CAS No. 4141-50-8

2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide

Cat. No.: B1616410
CAS No.: 4141-50-8
M. Wt: 430.4 g/mol
InChI Key: YIMUMKVZUBHTPB-UHFFFAOYSA-N
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Description

2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide is an organophosphorus compound with the molecular formula C26H24O2P2 It is known for its unique structural features, which include two diphenylphosphoryl groups attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide typically involves the reaction of diphenylphosphine oxide with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack on the ethylene oxide. The reaction is conducted at elevated temperatures, typically around 80-100°C, to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes. Purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert the phosphine oxide groups to phosphines.

    Substitution: The ethyl chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of diphenylphosphoryl derivatives.

    Reduction: Formation of diphenylphosphine derivatives.

    Substitution: Formation of substituted ethylphosphine oxides.

Scientific Research Applications

2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide has several applications in scientific research:

    Catalysis: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydroformylation.

    Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide involves its interaction with molecular targets through its phosphorus atoms. The compound can form coordination complexes with transition metals, which are crucial in catalytic processes. The phosphoryl groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane monooxide: Similar in structure but with different reactivity and applications.

    Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Used as a photoinitiator in polymer chemistry.

    Ethyldiphenylphosphine oxide: Shares similar functional groups but differs in the length of the carbon chain.

Uniqueness

2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide is unique due to its dual diphenylphosphoryl groups, which provide distinct electronic and steric properties. This uniqueness makes it valuable in specific catalytic and material science applications where other similar compounds may not perform as effectively.

Properties

IUPAC Name

[2-diphenylphosphorylethyl(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O2P2/c27-29(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-22-30(28,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMUMKVZUBHTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80961665
Record name (Ethane-1,2-diyl)bis[oxo(diphenyl)-lambda~5~-phosphane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4141-50-8
Record name NSC88641
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Ethane-1,2-diyl)bis[oxo(diphenyl)-lambda~5~-phosphane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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